molecular formula C20H14Cl2O2P2 B15060337 Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid

Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid

Cat. No.: B15060337
M. Wt: 419.2 g/mol
InChI Key: DXZIVTRIABTTOQ-UIOOFZCWSA-N
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Description

®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its ability to induce chirality in various chemical reactions, making it a valuable tool in the field of organic chemistry. Its unique structure, consisting of two naphthyl groups connected by a phosphorus atom, allows it to interact with a variety of substrates, facilitating the formation of enantiomerically pure products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE typically involves the reaction of ®-BINOL (1,1’-bi-2-naphthol) with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphorus compound. The reaction proceeds as follows:

  • Dissolve ®-BINOL in a suitable solvent, such as toluene or dichloromethane.
  • Add phosphorus trichloride dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphine compounds.

Scientific Research Applications

®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is extensively used in scientific research due to its chiral properties. Some of its applications include:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of chiral drugs and pharmaceuticals.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then interact with various substrates, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific reaction and the metal used in the catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE
  • ®-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)
  • (S)-BINAP

Uniqueness

®-(-)-1,1’-BINAPHTHYL-2,2’-DIOXYCHLOROPHOSPHINE is unique due to its specific chiral configuration and its ability to form highly selective chiral metal complexes. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial.

Properties

Molecular Formula

C20H14Cl2O2P2

Molecular Weight

419.2 g/mol

IUPAC Name

chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid

InChI

InChI=1S/C20H14Cl2O2P2/c21-25(23)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)26(22)24/h1-12,23-24H/t25-,26-/m0/s1

InChI Key

DXZIVTRIABTTOQ-UIOOFZCWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[P@](O)Cl)[P@](O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)P(O)Cl)P(O)Cl

Origin of Product

United States

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